4-Cyclopropoxy-2-iodo-1-nitrobenzene

Description

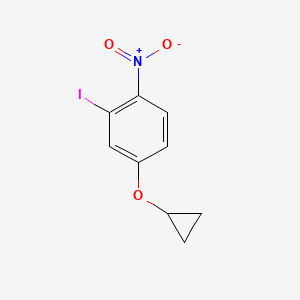

4-Cyclopropoxy-2-iodo-1-nitrobenzene is a substituted nitrobenzene derivative characterized by a cyclopropoxy group at the para position (C4), an iodine atom at the ortho position (C2), and a nitro group at the meta position (C1) relative to the benzene ring. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties. The cyclopropoxy group introduces significant ring strain, while the electron-withdrawing nitro and iodine substituents influence reactivity, particularly in electrophilic substitution and coupling reactions.

Properties

Molecular Formula |

C9H8INO3 |

|---|---|

Molecular Weight |

305.07 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-iodo-1-nitrobenzene |

InChI |

InChI=1S/C9H8INO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 |

InChI Key |

APYBEDQRZICFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-1-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a benzene derivative followed by iodination and the introduction of the cyclopropoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Ru-Sn/Al2O3 can be used to facilitate the hydrogenation of nitroaromatic compounds .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using hydrogenation catalysts.

Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Catalysts like Ru-Sn/Al2O3 in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 4-Cyclopropoxy-2-amino-1-iodobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-cyclopropoxy-2-iodo-1-nitrobenzene can be contextualized by comparing it to analogous aromatic compounds. While direct data on this specific molecule are sparse, insights can be drawn from structurally related nitro- and halogen-substituted benzene derivatives, as well as azo compounds (e.g., from ).

Substituent Effects and Reactivity

- Nitro Group Influence: The nitro group at C1 is a strong electron-withdrawing substituent, directing electrophilic attacks to specific positions. This is comparable to nitro-substituted azo compounds like 4-Nitro-4'-hydroxy-azobenzene (Compound D) and 2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol (Compound H), where nitro groups stabilize conjugated systems .

- Cyclopropoxy Group : The cyclopropoxy substituent introduces steric hindrance and ring strain, a feature absent in simpler alkoxy groups (e.g., methoxy or ethoxy). This contrasts with compounds like 4-Hydroxy-azobenzene (Compound B), which lack bulky substituents.

- Iodine Substituent : The iodine atom at C2 enhances polarizability and participates in halogen bonding, akin to its role in Compound H . However, in this compound, iodine’s position adjacent to the nitro group may amplify electron-withdrawing effects.

Electronic and Spectral Properties

- UV-Vis Absorption : Nitrobenzene derivatives typically exhibit strong absorbance in the UV range due to π→π* transitions. Azo compounds like those in (e.g., Compounds D–H) show bathochromic shifts owing to extended conjugation, whereas this compound lacks such conjugation, resulting in distinct spectral profiles .

- Thermal Stability: The cyclopropoxy group may reduce thermal stability compared to compounds with non-strained alkoxy groups. For example, 4-Amino-azobenzene (Compound C) demonstrates higher stability due to resonance stabilization of the amino group .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents (Positions) | Key Properties/Applications |

|---|---|---|---|

| This compound | Nitrobenzene | Cyclopropoxy (C4), Iodo (C2), Nitro (C1) | Halogen bonding, cross-coupling |

| 4-Nitro-4'-hydroxy-azobenzene (D) | Azobenzene | Nitro (C4), Hydroxy (C4') | Photoswitchability, UV absorption |

| 2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol (H) | Azobenzene | Iodo (C2'), Nitro (C4'), Methyl (C2, C5) | Halogen bonding, chromophore design |

| 4-Hydroxy-azobenzene (B) | Azobenzene | Hydroxy (C4) | Dye synthesis, pH sensitivity |

Research Findings and Limitations

While this compound shares substituent-driven properties with azo compounds (e.g., halogen bonding in Compound H ), its lack of conjugation and distinct steric profile differentiate its reactivity. Computational studies using crystallographic tools like ORTEP-3 ( ) could further elucidate its 3D geometry and intermolecular interactions. Current gaps include experimental data on its thermodynamic stability and catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.